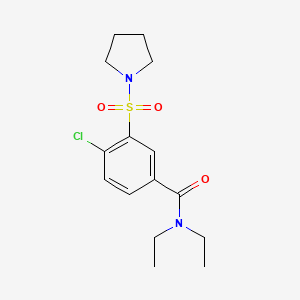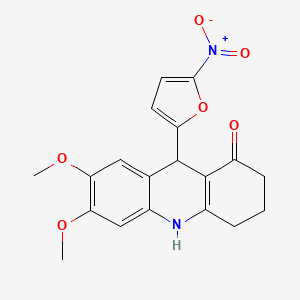![molecular formula C21H23IN4O2S B12483449 3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12483449.png)
3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features an iodine atom, a piperazine ring, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-(4-propanoylpiperazin-1-yl)phenylamine. This can be achieved by reacting 4-nitrophenylpiperazine with propanoyl chloride under basic conditions.
Iodination: The next step is the iodination of the benzamide moiety. This can be done by reacting 3-aminobenzamide with iodine and a suitable oxidizing agent such as sodium iodate.
Coupling Reaction: Finally, the iodinated benzamide is coupled with the piperazine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the iodination step and automated synthesis platforms for the coupling reaction.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Thiols or amines in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Thiol or amine-substituted derivatives.
Aplicaciones Científicas De Investigación
3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its structural similarity to other benzamide derivatives.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and proteins.
Mecanismo De Acción
The mechanism of action of 3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-iodo-N-{[4-(4-methyl-1-piperazinyl)phenyl]benzamide}: This compound is structurally similar but lacks the carbamothioyl group, which may affect its biological activity.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These compounds have been studied for their anti-tubercular activity and share structural features with 3-iodo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide.
Uniqueness
The presence of the carbamothioyl group in this compound provides unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming stable complexes with metal ions.
Propiedades
Fórmula molecular |
C21H23IN4O2S |
|---|---|
Peso molecular |
522.4 g/mol |
Nombre IUPAC |
3-iodo-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H23IN4O2S/c1-2-19(27)26-12-10-25(11-13-26)18-8-6-17(7-9-18)23-21(29)24-20(28)15-4-3-5-16(22)14-15/h3-9,14H,2,10-13H2,1H3,(H2,23,24,28,29) |
Clave InChI |
MNXHNOKOTWUMRE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol](/img/structure/B12483369.png)

![N-[(5-methylfuran-2-yl)methyl]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B12483377.png)
![prop-2-yn-1-yl 3-(3,4-dihydroisoquinolin-2(1H)-yl)-4-[(2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B12483399.png)

![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)naphthalene-1-carboxamide](/img/structure/B12483402.png)
![2-[(3,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B12483404.png)
![5-chloro-2-methoxy-N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12483414.png)
![2-amino-4-(2-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12483431.png)
![Ethyl 4-[5-({[2-(morpholin-4-yl)ethyl]amino}methyl)furan-2-yl]benzoate](/img/structure/B12483433.png)
![5-({4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]-1,2,5-oxadiazol-3-YL}imino)-1,3-diazinane-2,4,6-trione](/img/structure/B12483444.png)

![Propyl 5-{[(4-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483461.png)
![N-[2-(Dimethylamino)ethyl]-2-[N-(2-fluorophenyl)benzenesulfonamido]acetamide](/img/structure/B12483464.png)
